4-Bromobutyl selenocyanate
Description
Properties
CAS No. |
918945-55-8 |
|---|---|
Molecular Formula |
C5H8BrNSe |
Molecular Weight |
241.00 g/mol |
IUPAC Name |
4-bromobutyl selenocyanate |
InChI |
InChI=1S/C5H8BrNSe/c6-3-1-2-4-8-5-7/h1-4H2 |
InChI Key |
RFXDNIGMIDQUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)C[Se]C#N |
Origin of Product |
United States |
Synthesis and Chemical Profile of 4 Bromobutyl Selenocyanate
The synthesis of 4-bromobutyl selenocyanate (B1200272) involves the reaction of 1,4-dibromobutane (B41627) with potassium selenocyanate. This nucleophilic substitution reaction is a standard method for introducing the selenocyanate functionality onto an alkyl chain.
Table 1: Chemical and Physical Properties of 4-Bromobutyl Selenocyanate
| Property | Value |
|---|---|
| CAS Number | 918945-55-8 |
| Molecular Formula | C5H8BrNSe |
| Molecular Weight | 240.99 g/mol |
| Appearance | Not specified (likely an oil) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Note: Detailed physical properties for this specific compound are not widely available in the searched literature.
Reaction Mechanisms in the Synthesis of 4 Bromobutyl Selenocyanate
Mechanistic Pathways of Nucleophilic Substitution (SN2) at the Butyl Bromide Moiety
The synthesis of 4-bromobutyl selenocyanate (B1200272) from a suitable precursor, such as 1,4-dibromobutane (B41627), and a selenocyanate source, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comyoutube.com This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. byjus.com
In this specific reaction, the selenocyanate ion (SeCN⁻) acts as the nucleophile, attacking one of the primary carbon atoms of the 1,4-dibromobutane molecule. The bromide ion serves as the leaving group. The SN2 mechanism is favored for primary alkyl halides like 1,4-dibromobutane because the backside of the carbon atom being attacked is relatively unhindered, allowing for an effective approach by the nucleophile. bits-pilani.ac.in
The reaction proceeds through a transition state where a partial bond is formed between the incoming nucleophile (SeCN⁻) and the carbon atom, while the bond between the carbon atom and the leaving group (Br⁻) is partially broken. youtube.com This transition state has a trigonal bipyramidal geometry. youtube.com The rate of the SN2 reaction is dependent on the concentration of both the substrate (1,4-dibromobutane) and the nucleophile (selenocyanate ion), making it a second-order reaction. youtube.combits-pilani.ac.in
Several factors influence the efficiency of this SN2 reaction, including the nature of the solvent and the strength of the nucleophile. Polar aprotic solvents are generally preferred as they can solvate the cation of the selenocyanate salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity. byjus.com
Role of In-Situ Generated Selenocyanating Species
In many synthetic protocols for 4-bromobutyl selenocyanate, the selenocyanating agent is generated in-situ. A common method involves the reaction of elemental selenium with a cyanide salt, such as potassium cyanide (KCN), to produce potassium selenocyanate (KSeCN). wikipedia.orgmdpi.com This freshly prepared KSeCN then acts as the nucleophile in the subsequent substitution reaction.
The in-situ generation of the selenocyanating species offers several advantages. It avoids the need to handle and store potentially unstable or hygroscopic selenocyanate salts. wikipedia.org Furthermore, it ensures that the nucleophile is freshly available for the reaction, which can lead to higher yields and purities of the desired product.
The reaction to form potassium selenocyanate is a straightforward process where elemental selenium is reduced by the cyanide ion. wikipedia.org This reaction is typically carried out in a suitable solvent, such as methanol, immediately prior to the addition of the alkyl halide substrate. mdpi.com
Recent advancements have also explored other methods for generating selenium-based nucleophiles in-situ. For instance, some procedures describe the use of phase-transfer catalysis to facilitate the reaction between the organic substrate and the inorganic selenocyanate salt, which can enhance reaction rates and yields. mdpi.com
Investigation of Reaction Intermediates
In more complex synthetic strategies, other intermediates may be deliberately formed and then reacted to yield the final product. For example, in some multi-step syntheses, a molecule might be functionalized with a leaving group other than bromide, or a precursor to the butyl chain might be assembled in a stepwise manner. However, for the direct synthesis from 1,4-dibromobutane, the key "intermediate" to consider is the active selenocyanating agent.
Reactivity and Chemical Transformations of 4 Bromobutyl Selenocyanate
Transformations Involving the Selenocyanate (B1200272) Group (SeCN)
The selenium atom in 4-bromobutyl selenocyanate is the primary site of reactivity, serving as an electrophilic center and a precursor to various other selenium functional groups.
Alkyl selenocyanates are valuable precursors for the synthesis of alkaneselenols. The reduction of this compound to 4-bromobutane-1-selenol would typically be achieved using a hydride-based reducing agent. Sodium borohydride (B1222165) (NaBH₄) is commonly employed for this transformation. rsc.orgharvard.eduresearchgate.net The reaction proceeds via the formation of a sodium selenolate intermediate, which, upon acidic workup, is protonated to yield the final selenol. rsc.org Selenocyanates are considered stable and useful intermediates for the synthesis of selenols. harvard.edu
Table 1: General Conditions for Reduction of Alkyl Selenocyanates to Selenols
| Reagent | Solvent | Temperature (°C) | Duration | Product |
| Sodium Borohydride (NaBH₄) | Ethanol | 20 | 0.25 h | Alkyl Selenol |
This table represents a general protocol; specific conditions for this compound may vary.
The selenocyanate group can be displaced to form unsymmetrical selenides. This is often accomplished by reacting the alkyl selenocyanate with organometallic reagents such as Grignard reagents (R'MgX) or organolithium compounds (R'Li). uni-koeln.de In this reaction, the organometallic reagent acts as a nucleophile, attacking the electrophilic selenium atom and displacing the cyanide ion (CN⁻) to form a new carbon-selenium bond. This method allows for the synthesis of a wide range of asymmetric dialkyl or alkyl-aryl selenides from a common alkyl selenocyanate precursor. uni-koeln.de
This compound can be converted into bis(4-bromobutyl) diselenide. A prevalent method involves the treatment of the alkyl selenocyanate with a mild base, such as potassium phosphate (B84403) (K₃PO₄). beilstein-journals.orgbeilstein-journals.orgrsc.org This process is believed to proceed through the generation of an alkyl selenolate anion (RSe⁻), which then acts as a nucleophile, attacking a second molecule of the alkyl selenocyanate at the selenium atom. This attack displaces the cyanide ion and forms the diselenide bridge (R-Se-Se-R). beilstein-journals.orgbeilstein-journals.org Alternatively, reduction of the selenocyanate to a selenol, as described in section 4.1.1, followed by mild aerial oxidation, can also yield the corresponding diselenide. thieme-connect.com
Table 2: Base-Mediated Conversion of Alkyl Selenocyanates to Diselenides
| Substrate | Reagent | Solvent | Atmosphere | Product |
| Alkyl Selenocyanate | K₃PO₄ | PEG 200 | Oxygen | Dialkyl Diselenide |
Data derived from a general one-pot procedure for synthesizing alkynyl selenides, which proceeds via an in-situ generated diselenide intermediate. beilstein-journals.orgbeilstein-journals.org
While most reactions of selenocyanates occur at the selenium atom, the carbon-nitrogen triple bond (nitrile moiety) can also participate in chemical transformations. Specifically, the C≡N bond in aryl selenocyanates has been shown to act as a dipolarophile in 1,3-dipolar cycloaddition reactions. rsc.org For example, it can react with nitrile oxides to form 5-arylseleno-1,2,4-oxadiazole derivatives. rsc.org This type of reactivity, although documented for aryl derivatives, suggests that the nitrile portion of this compound could potentially undergo cycloaddition reactions under appropriate conditions. General literature also notes that additions to the carbonitrile group are a known class of reactions for organoselenocyanates. researchgate.net
Alkyl selenocyanates can, under specific conditions, rearrange to form the corresponding alkyl isoselenocyanates (R-N=C=Se). thieme-connect.de This isomerization is a known process in the chemistry of pseudohalides. Methods to induce this rearrangement can include photochemical means. nih.gov The resulting isoselenocyanate is a highly reactive species, valued as a building block in the synthesis of various selenium-containing heterocycles. nih.govresearchgate.net
The synthesis of alkenes via selenoxide elimination is a powerful method in organic chemistry. wikipedia.orgnih.gov This process typically involves two stages: the formation of a selenide (B1212193) and its subsequent oxidation to a selenoxide, which then undergoes a spontaneous syn-elimination. wikipedia.orgscribd.com Starting from this compound, the initial step would be its conversion to a suitable selenide (R-Se-R'), for example, an aryl alkyl selenide, as described in section 4.1.2.
This intermediate selenide is then oxidized using an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting selenoxide is generally unstable and, provided it has a hydrogen atom on the adjacent carbon, will undergo thermal elimination even at or below room temperature. wikipedia.orgnih.gov This intramolecular elimination reaction proceeds through a five-membered cyclic transition state to form an alkene, demonstrating the utility of selenocyanates as precursors to these valuable unsaturated compounds. wikipedia.org
Isomerization to Isoselenocyanates (R-NCSe)
Transformations Involving the Bromine Moiety
The primary alkyl bromide in this compound is susceptible to reactions typical of haloalkanes, including nucleophilic substitution and elimination. These transformations allow for the introduction of various functionalities while preserving the selenocyanate group for potential subsequent reactions.
The carbon atom bonded to the bromine is electrophilic and readily undergoes nucleophilic attack. This SN2-type reaction is a cornerstone of its chemistry, enabling the formation of a wide array of derivatives.
Alkylation, the attachment of an alkyl group to a substrate, is a common transformation for this compound. mt.com The compound serves as a four-carbon electrophilic building block, reacting with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This process is fundamental in constructing more complex molecular architectures. For instance, in syntheses analogous to those involving other functionalized butyl bromides, the bromine atom is displaced by nucleophiles such as carbanions, amines, or alkoxides. mt.comharvard.edunih.gov
The general scheme for this reaction involves the attack of a nucleophile (Nu-) on the terminal carbon of the butyl chain, leading to the displacement of the bromide ion and the formation of a new derivative containing the intact selenocyanate functional group. nih.govnih.gov
Table 1: Examples of Nucleophilic Substitution for Formation of Alkylated Derivatives This table presents analogous alkylation reactions using bromoalkane precursors to illustrate the expected reactivity.
| Reactant 1 | Nucleophile | Catalyst/Conditions | Product Type | Reference |
| 1-Bromobutane | Phenylselenide anion | THF, 50°C | Alkyl phenyl selane | nih.gov |
| 5,7-Dibromoisatin | 1-Bromo-4-chlorobutane | K₂CO₃, DMF | N-Alkylated isatin | nih.gov |
| Benzyl Bromide | Potassium Selenocyanate (KSeCN) | Selenonium Salt, H₂O/DMC | Benzyl Selenocyanate | mdpi.com |
The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization reactions to form selenium-containing heterocycles. mdpi.comnih.gov In these reactions, a nucleophilic atom within the molecule attacks the electrophilic carbon bearing the bromine. While the selenocyanate group (-SeCN) itself is not typically a strong nucleophile for direct ring closure, it can be transformed in situ into a more reactive species.
For example, reduction of the selenocyanate can generate a selenol (-SeH) or selenolate (-Se⁻) anion, which is a potent nucleophile. This intermediate can then readily attack the intramolecular alkyl bromide to form a five-membered selenium-containing ring, such as selenolane. This strategy is a key method for synthesizing various selenium heterocycles. clockss.org Another possibility involves the nitrogen atom of the selenocyanate group participating in cyclization under specific conditions, potentially leading to nitrogen-containing heterocyclic systems. Research on similar bifunctional molecules shows that such intramolecular pathways are efficient for creating cyclic structures. researchgate.netnih.gov
Table 2: Illustrative Cyclization Pathways for Selenium Heterocycle Synthesis This table outlines general strategies for synthesizing selenium heterocycles that are applicable to this compound.
| Precursor Type | Reaction Type | Key Intermediate | Product Heterocycle | Reference |
| ω-Haloalkyl Selenocyanate | Reductive Cyclization | Selenolate anion | Selenolane | clockss.org |
| Isoselenocyanate | Reaction with α-amino acid | - | 2-Selenoxoimidazolidin-4-one | researchgate.net |
| 2-(Bromomethyl)-1,3-thiaselenole | Rearrangement/Substitution | Seleniranium intermediate | Functionalized 1,3-thiaselenole | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically pairs an organoboron compound with an organic halide, is applicable to alkyl bromides like this compound. libretexts.org This reaction allows for the connection of the four-carbon selenocyanate-containing fragment to various aryl, vinyl, or other alkyl groups.
The catalytic cycle generally involves the oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orguwindsor.ca The reaction requires a base and is known for its tolerance of a wide range of functional groups, making it plausible that the selenocyanate moiety would remain intact under typical Suzuki-Miyaura conditions. nih.gov While specific studies on this compound are not prevalent, the extensive scope of the Suzuki-Miyaura reaction with other alkyl bromides provides a strong basis for its expected reactivity. nih.govnih.govrsc.org
Table 3: General Conditions for Suzuki-Miyaura Coupling of Alkyl Halides
| Component | Example | Purpose | Reference |
| Alkyl Halide | R-Br (e.g., this compound) | Electrophilic partner | |
| Organoboron Reagent | R'-B(OH)₂ or R'-B(OR)₂ | Nucleophilic partner | libretexts.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for the C-C bond formation | nih.gov |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron reagent | nih.gov |
| Solvent | Toluene/Water, THF, Dioxane | Reaction medium | nih.gov |
When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrobromination) to form an alkene. chemistrysteps.com This E2 (bimolecular elimination) reaction involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, with the simultaneous departure of the bromide ion. mgscience.ac.inmsu.edu
The expected product from the elimination of HBr from this compound is but-3-enyl selenocyanate . The reaction is typically promoted by strong bases such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) and often requires heating. iitk.ac.inopenstax.org The regioselectivity of this reaction is straightforward as there is only one beta-carbon with protons available for abstraction.
Nucleophilic Substitution Reactions at the Bromine Center
Cyclization Reactions
Tandem and Cascade Reactions Utilizing Both Functional Groups
A key area of interest in modern organic synthesis is the use of bifunctional molecules in tandem or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. wikipedia.orgrsc.org this compound is a prime candidate for such processes, where an initial reaction at one functional group triggers a subsequent transformation involving the other.
One potential cascade could involve an initial nucleophilic substitution at the bromine center, followed by a cyclization or rearrangement involving the selenocyanate group. For example, reaction with a suitable dinucleophile could lead to an intermediate that subsequently cyclizes.
More advanced applications envision alkyl selenocyanates as bifunctional reagents in photoredox catalysis. In such reactions, both the alkyl chain and the selenocyanate group can be transferred simultaneously across a double bond, demonstrating the cooperative reactivity of the molecule's two distinct parts. researchgate.net Another example from the literature shows that related selenium-containing compounds can undergo complex rearrangements and eliminations in one pot, highlighting the potential for this compound to participate in sophisticated, multi-step transformations. researchgate.net These cascade strategies offer high atom economy and lead to a rapid increase in molecular complexity from a relatively simple starting material. nih.gov
Potential Applications
Precursor in the Synthesis of Selenium-Containing Heterocycles
As a bifunctional molecule, 4-bromobutyl selenocyanate is an ideal precursor for the synthesis of selenium-containing heterocyclic compounds. Through intramolecular cyclization reactions, it can be used to form five-membered rings containing a selenium atom. These heterocyclic systems are of interest in medicinal chemistry and materials science.
Building Block in Materials Science
Organoselenium compounds are finding increasing use in materials science. The selenocyanate moiety can be incorporated into polymers or other materials to impart specific electronic or optical properties. The bifunctionality of this compound allows it to act as a linker or a functional monomer in the synthesis of novel materials.
Intermediate in Medicinal Chemistry
Organoselenium compounds have shown a wide range of biological activities. tandfonline.com this compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as anticancer or antimicrobial agents. google.comnih.gov The ability to introduce a four-carbon chain with a terminal selenium-containing group is a valuable synthetic tool in the design of new drug candidates.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a cornerstone for the formation of organoselenocyanates. longdom.org This fundamental class of reactions involves an electron-rich nucleophile, in this case, the selenocyanate anion ([SeCN]⁻), attacking an electron-deficient carbon atom, resulting in the displacement of a leaving group, typically a halide. researchgate.netsemanticscholar.org The efficiency of these reactions can be influenced by factors such as the choice of solvent, temperature, and the nature of the substrate. semanticscholar.org
A direct and straightforward method for preparing this compound is the reaction of 1,4-dibromobutane (B41627) with a selenocyanate salt. thieme-connect.comnih.gov In this S_N2 reaction, the selenocyanate anion acts as the nucleophile, substituting one of the bromine atoms on the butane (B89635) backbone. To favor monosubstitution and prevent the formation of the disubstituted product, 1,4-bis(selenocyanato)butane, careful control of the stoichiometry is often necessary, typically by using an excess of the dibromoalkane. thieme-connect.com
A reported procedure for a similar transformation involves reacting the dibromoalkane with potassium selenocyanate (KSeCN) in acetonitrile (B52724) (CH₃CN) as the solvent. nih.gov The reaction mixture is heated to 85 °C and stirred for 10 hours. nih.gov After the reaction is complete, the product is isolated through standard workup procedures, which involve partitioning between an organic solvent like ethyl acetate (B1210297) and water, followed by purification via silica (B1680970) gel chromatography. nih.gov Another solvent that has been successfully used for this type of reaction is acetone (B3395972). thieme-connect.com
An alternative synthetic strategy begins with precursors that already contain a four-carbon chain with a bromine atom at one terminus and a hydroxyl group or a derivative at the other.
4-Bromobutyl acetate serves as a viable precursor for the synthesis of this compound. The synthesis can be viewed as a two-step process. First, the precursor itself, 4-bromobutyl acetate, can be synthesized from the ring-opening of tetrahydrofuran (B95107) (THF) using reagents like acetyl bromide or a combination of acetyl chloride and a bromide salt. researchgate.netrsc.org
Once obtained, 4-bromobutyl acetate, which is a primary alkyl bromide, can undergo a nucleophilic substitution reaction with a selenocyanate salt, such as potassium selenocyanate. researchgate.net The bromide atom serves as an effective leaving group, which is displaced by the incoming selenocyanate nucleophile to yield the final product. This reaction follows the general principles of nucleophilic substitution on alkyl halides. semanticscholar.orgnih.gov
4-Bromobutanol is another key starting material for synthesizing its selenocyanate derivative. nih.govambeed.com This compound features both a primary alkyl bromide and a primary alcohol functional group. nih.gov The synthesis proceeds via a nucleophilic substitution reaction where the bromine atom is displaced by the selenocyanate anion. nih.gov
The reaction can be carried out by treating 4-bromobutanol with potassium selenocyanate in a suitable solvent system, such as a mixture of acetone and water. nih.gov The presence of the hydroxyl group on the substrate generally does not interfere with the substitution at the carbon-bromine bond under these conditions.
Alkali metal selenocyanates, particularly potassium selenocyanate (KSeCN), are the most widely employed reagents for introducing the selenocyanate moiety into organic molecules. researchgate.netsemanticscholar.orgmdpi.com KSeCN is a commercially available, crystalline, and colorless solid that is easy to handle, although it is hygroscopic and can decompose upon extended exposure to air. chemicalbook.comconicet.gov.arconicet.gov.ar It is soluble in various polar solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and ethanol, which are common media for substitution reactions. chemicalbook.comconicet.gov.ar
Methodologies that use KSeCN are considered practical and versatile for synthesizing a wide range of organic selenocyanates from substrates like alkyl halides. chemicalbook.combenthamscience.com The reaction mechanism involves the selenocyanate salt providing the [SeCN]⁻ anion, which serves as a potent nucleophile. semanticscholar.org
While potassium selenocyanate is commercially available, it can also be prepared in the laboratory. chemicalbook.comconicet.gov.ar A common method involves the reaction of elemental selenium with an alkali metal cyanide, such as potassium cyanide (KCN). wikipedia.orgnih.gov This reaction is typically carried out in a hot solvent like water or ethanol. chemicalbook.comconicet.gov.ar This procedure can be adapted for the in-situ generation of the reagent, where the KSeCN is formed in the same reaction vessel and immediately consumed in the subsequent reaction with the alkyl halide substrate. This approach can be a convenient and cost-effective alternative to using the pre-isolated salt.
Synthetic Route Summary
Below is an interactive table summarizing the discussed synthetic methodologies for this compound.
| Route | Precursor | Key Reagents | Solvent | Temperature | Reference |
| Direct Substitution | 1,4-Dibromobutane | Potassium Selenocyanate (KSeCN) | Acetonitrile | 85 °C | nih.gov |
| Precursor Conversion | 4-Bromobutyl Acetate | Potassium Selenocyanate (KSeCN) | N/A | N/A | researchgate.net |
| Functionalization | 4-Bromobutanol | Potassium Selenocyanate (KSeCN) | Acetone/Water | 25 °C | nih.gov |
An in-depth analysis of the synthetic methodologies for this compound reveals a focus on optimizing reaction conditions and exploring novel reagents to enhance efficiency and promote greener chemical processes. This article delves into specific strategies for the synthesis of this important chemical compound.
Spectroscopic Characterization Techniques for 4 Bromobutyl Selenocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 4-bromobutyl selenocyanate (B1200272), 1H, 13C, and 77Se NMR are particularly informative.
1H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the 1H NMR spectrum of 4-bromobutyl selenocyanate, the protons of the butyl chain are expected to appear as distinct signals. The protons closest to the electron-withdrawing bromine atom and selenocyanate group will be shifted downfield (to a higher chemical shift).
A typical 1H NMR spectrum would show multiplets for the methylene (B1212753) (CH2) groups. The protons on the carbon adjacent to the bromine atom (α-protons) and the protons on the carbon adjacent to the selenocyanate group (δ-protons) would exhibit the largest downfield shifts. The protons on the internal methylene groups (β- and γ-protons) would appear at intermediate chemical shifts. The integration of these signals would correspond to the number of protons in each unique environment.
Detailed spectral data, including chemical shifts and coupling constants, are essential for the complete assignment of the proton signals and confirmation of the this compound structure.
13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the 13C NMR spectrum. The chemical shifts of these signals are influenced by the electronegativity of the attached atoms.
The carbon atom bonded to the bromine atom and the carbon atom of the selenocyanate group are expected to be the most downfield signals. The carbon of the selenocyanate group (–SeCN) has a characteristic chemical shift. stanford.edu The four carbon atoms of the butyl chain will also show distinct signals, with the carbons directly attached to the bromine and selenocyanate groups appearing at higher chemical shifts than the internal methylene carbons. oregonstate.edu The ipso-carbon chemical shift can be influenced by the electronic effects of substituents. stanford.edu
Table 1: Predicted 13C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C -Br | 30 - 40 |
| -C H₂- | 25 - 35 |
| -C H₂- | 25 - 35 |
| C -SeCN | 30 - 40 |
| -SeC N | 100 - 110 |
Note: These are predicted ranges and actual values can vary based on solvent and experimental conditions.
77Se NMR spectroscopy is a powerful tool for directly observing the selenium atom in organoselenium compounds. kiku.dk The chemical shift of the 77Se nucleus is highly sensitive to its electronic environment, providing valuable structural information. kiku.dk For this compound, the 77Se NMR spectrum would show a single resonance corresponding to the selenium atom in the selenocyanate group. The chemical shift of this signal is characteristic of alkyl selenocyanates. organicchemistrydata.orgorganicchemistrydata.org The significant upfield shift of 77Se NMR signals can be indicative of a zwitterionic nature in solution due to the accumulation of negative charge on the selenium center. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br bond and the selenocyanate (–SeCN) group.
The most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption band corresponding to the stretching vibration of the cyanide (C≡N) triple bond in the selenocyanate group. libretexts.org This peak typically appears in the region of 2150-2160 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. Additionally, C-H stretching and bending vibrations of the butyl chain would be present in their characteristic regions. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C≡N (Selenocyanate) | Stretching | 2150 - 2160 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-H (Alkyl) | Bending | 1350 - 1470 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm the molecular weight and provide fragmentation patterns that support the proposed structure.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent. mdpi.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula with high accuracy. nih.gov The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) and selenium (several isotopes) would be a characteristic feature in the mass spectrum.
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. In the study of this compound derivatives, particularly those incorporating heterocyclic moieties, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.
The single-crystal X-ray structures of several N-methylimidazole-based thiourea (B124793) and selenourea (B1239437) derivatives have been determined, allowing for a comparative analysis. researchgate.net For instance, the crystal structures of compounds 14 , 16 , 17 , 19 , and 21 have been elucidated. researchgate.net A key finding from these studies is that the C=Se bonds in selenoureas exhibit less double bond character compared to the C=S bonds in their thiourea counterparts. rsc.org This observation is critical as it suggests a more zwitterionic nature for the selenourea moiety, with a significant negative charge on the selenium atom, which influences its nucleophilicity and reactivity. researchgate.net
The molecular packing in the crystalline state is also revealed through these studies. For example, in derivatives with an even number of methylene units in the linker chain, such as in compounds 14 and 19 , the N-methylimidazole-2-selenourea moieties adopt an antiperiplanar geometry, and the asymmetric unit contains half of the molecular unit due to a center of symmetry. researchgate.net In contrast, derivatives with an odd number of methylene units contain a full molecule in the asymmetric unit. researchgate.net This demonstrates how the length of the alkyl chain, akin to the butyl group in this compound, can dictate the crystal packing arrangement.
Below are the detailed crystallographic data for selected selenourea derivatives.
Crystallographic Data for Selenourea Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Compound 17 | C12H18N6Se2 | Monoclinic | P21/c | 10.339(2) | 11.082(2) | 7.643(1) | 90 | 108.43(1) | 90 |
| Compound 19 | C14H22N6Se2 | Monoclinic | P21/c | 7.915(1) | 13.064(2) | 9.940(2) | 90 | 111.43(1) | 90 |
| Compound 21 | C16H26N6Se2 | Monoclinic | P21/n | 12.378(2) | 7.828(1) | 11.238(2) | 90 | 108.56(1) | 90 |
Data sourced from the supplementary information of Bhabak et al., Org. Biomol. Chem., 2011, 9, 7343. rsc.org
Selected Bond Lengths for Selenourea Derivatives (Å)
| Compound | C=Se Bond Length 1 | C=Se Bond Length 2 |
| Compound 17 | 1.848(3) | 1.850(3) |
| Compound 19 | 1.851(2) | - |
| Compound 21 | 1.849(3) | 1.849(3) |
Data sourced from the supplementary information of Bhabak et al., Org. Biomol. Chem., 2011, 9, 7343. rsc.org
These structural details are fundamental for correlating the molecular architecture of this compound derivatives with their chemical properties and potential applications.
Computational and Theoretical Studies on 4 Bromobutyl Selenocyanate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. nih.govarxiv.org For 4-bromobutyl selenocyanate (B1200272), DFT would be employed to calculate the molecule's ground-state energy and electron density. From these fundamental properties, a host of other molecular characteristics can be derived.
DFT calculations involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) that appropriately balance computational cost and accuracy for a molecule containing elements like selenium and bromine. nih.gov These calculations would provide optimized molecular geometry, vibrational frequencies (useful for interpreting infrared and Raman spectra), and thermodynamic properties such as enthalpy and Gibbs free energy. researchgate.net Such studies are routinely performed on various organic and organoselenium compounds to predict their behavior. researchgate.net
Analysis of Electronic Structure and Bonding Properties
A key output of quantum chemical calculations is a detailed picture of the electronic structure. For 4-bromobutyl selenocyanate, this analysis would involve examining the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and kinetic stability.
Natural Bond Orbital (NBO) analysis is another powerful technique that would be used to investigate the bonding properties. wisc.edu NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. This would allow for a quantitative description of the C-Br, C-Se, and Se-CN bonds, including their polarity and hybrid orbitals. Such analysis can reveal important details about charge distribution and intramolecular interactions.
Prediction of Conformational Preferences and Energetics
The flexible four-carbon butyl chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers.
By systematically rotating the dihedral angles of the butyl chain and calculating the corresponding energy, a conformational analysis can be performed. This would reveal the most stable (lowest energy) conformations and the energy barriers for converting between them. This information is critical as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. While specific studies on this compound are absent, similar conformational analyses are standard practice in the study of flexible molecules.
Elucidation of Reaction Pathways and Transition States
Theoretical calculations are invaluable for mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in nucleophilic substitution reactions, where either the bromide or the selenocyanate group acts as a leaving group.
By modeling the reaction coordinate, chemists can locate the transition state—the highest energy point along the reaction pathway. nih.gov Calculating the structure and energy of the transition state allows for the determination of the activation energy, which governs the reaction rate. This approach can be used to predict how the molecule will react with other chemical species and to understand the regioselectivity and stereoselectivity of its transformations. acs.org
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. nih.govbme.hu For this compound, MD simulations could be used to study its dynamics in a solvent or its interaction with a biological target, such as an enzyme or a protein receptor. nih.gov
These simulations rely on a force field, a set of parameters that describes the potential energy of the system. By solving Newton's equations of motion for each atom, MD can predict how the molecule will move, vibrate, and interact with its environment. This can provide insights into its diffusion, conformational flexibility in solution, and the stability of any complexes it might form. nih.govresearchgate.net
Conclusion and Future Research Directions
Summary of Current Understanding of 4-Bromobutyl Selenocyanate (B1200272) Chemistry
4-Bromobutyl selenocyanate, a bifunctional organoselenium compound, holds a position of interest due to its inherent reactivity derived from two distinct functional groups: a terminal bromo group and a selenocyanate moiety. Current understanding of its chemistry is primarily centered on its role as a synthetic building block. The synthesis of alkyl selenocyanates, including the 4-bromobutyl derivative, is conventionally achieved through the nucleophilic substitution of an alkyl bromide with a selenocyanate salt, such as potassium selenocyanate (KSeCN). researchgate.netnih.gov This provides a direct route to this versatile reagent.
The chemical reactivity of this compound is characterized by the dual nature of its functional groups. The selenocyanate group (R-SeCN) can behave as a nucleophile and is a precursor for other selenium-containing functionalities. longdom.org For instance, reduction of the selenocyanate can yield the corresponding selenol, a potent nucleophile that can be used in a variety of subsequent chemical transformations to build more complex organoselenium molecules. mdpi.com The bromo group, on the other hand, is a classic electrophilic site, susceptible to nucleophilic attack, making it ideal for forming new carbon-carbon or carbon-heteroatom bonds. This bifunctionality allows for its use in a stepwise fashion to construct molecules with tailored properties. While direct and extensive studies on this compound itself are not widely documented, the reactivity of analogous bromoalkyl organoselenium compounds suggests a rich and complex chemical behavior, which can include intramolecular rearrangements. mdpi.comresearchgate.net
Unexplored Reactivity and Synthetic Potential
Despite the foundational knowledge of its synthesis and expected reactivity, the full synthetic potential of this compound remains largely untapped. Several promising areas for future investigation exist:
Advanced Catalytic Applications: The application of alkyl selenocyanates in fields like photoredox catalysis for the difunctionalization of olefins is an emerging area. researchgate.net The specific use of this compound in such reactions could lead to novel methods for the simultaneous introduction of a four-carbon chain and a selenium-containing group, opening pathways to complex molecules. Its potential as a precursor for selenium-based ligands or organocatalysts is also a significant, yet underexplored, domain. researchgate.netacs.org
Multicomponent Reactions and Polymer Chemistry: The bifunctional nature of this compound makes it an ideal candidate for multicomponent reactions, a strategy that enhances synthetic efficiency. researchgate.net Furthermore, it could serve as a valuable monomer for the synthesis of selenium-containing polymers. The bromo group can undergo polymerization, while the selenocyanate moiety can be retained for post-polymerization modification or to impart specific redox or biological properties to the resulting polymer.
Synthesis of Novel Heterocycles: The combination of an electrophilic bromine and a nucleophilic selenium center (or its derivatives) within the same molecule presents opportunities for intramolecular cyclization reactions to form novel selenium-containing heterocyclic systems. The precise conditions could be tuned to control ring size and functionality, leading to new scaffolds for medicinal and materials chemistry.
Future Prospects in Organoselenium Compound Development
The broader field of organoselenium chemistry is undergoing a period of rapid expansion, moving far beyond its initial applications. The future development of compounds like this compound will likely be influenced by these overarching trends:
Medicinal and Biological Applications: Organoselenium compounds are increasingly recognized for a wide spectrum of biological activities, including anticancer, antioxidant, antiviral, and anti-inflammatory properties. tandfonline.comtandfonline.comscilit.com As a versatile building block, this compound can be instrumental in the synthesis of new, targeted therapeutic agents.
Green Chemistry and Sustainable Synthesis: A significant push towards more environmentally benign chemical processes is evident. Future research will likely focus on developing greener synthetic routes to and from this compound, employing methods such as microwave-assisted synthesis, sonochemistry, and mechanochemistry to reduce waste and energy consumption. nih.gov
Materials Science and Asymmetric Synthesis: The unique electronic and atomic properties of selenium are being harnessed in materials science, for instance, in the stabilization of nanoparticles for catalysis. researchgate.net Furthermore, the development of chiral organoselenium compounds for asymmetric catalysis is a key area of growth. nih.gov this compound could serve as a foundational molecule for creating new chiral ligands and advanced materials.
Q & A
Q. Notes
- Avoid referencing commercial suppliers (e.g., Kanto Reagents) due to reliability concerns.
- Methodological emphasis ensures reproducibility across experimental designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
